benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate
Description
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a piperazine derivative featuring a benzyl carboxylate group at position 1 and a 3-formyl-substituted indole moiety at position 4 of the piperazine ring. Its structural analogs and derivatives, however, have been synthesized and characterized in various studies .
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl 4-(3-formyl-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c25-14-17-13-22-18-7-4-8-19(20(17)18)23-9-11-24(12-10-23)21(26)27-15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2 |
InChI Key |
AAGUKWDVBJFTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C(=CN3)C=O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the formation of the 3-formyl-1H-indole derivative. This can be achieved through the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Next, the 3-formyl-1H-indole is reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide to form the piperazine derivative. Finally, the benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride and sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzyl 4-(3-carboxyl-1H-indol-4-yl)-piperazine-1-carbox
Biological Activity
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C21H21N3O3
- Molecular Weight: 363.42 g/mol
- CAS Number: 1258408-24-0
The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activity. This compound has been evaluated for its potential as a therapeutic agent against various cancer types.
Case Study:
In a study involving various indole derivatives, it was found that modifications to the indole ring could enhance cytotoxic effects against cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .
The proposed mechanism of action for this compound includes:
- Inhibition of Oncogenic Pathways: The compound may inhibit key signaling pathways such as RAS, affecting tumor growth and survival .
- Induction of Apoptosis: By promoting apoptotic pathways, the compound can lead to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Activity Implication |
|---|---|
| Indole Ring | Enhances anticancer properties |
| Piperazine Moiety | Affects receptor binding and solubility |
| Formyl Group | Potentially increases reactivity with biological targets |
Research highlights that variations in substituents on the indole ring can significantly alter the compound's efficacy and selectivity towards specific cancer cell types .
In Vitro Studies
In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were noted to be lower than those of many existing chemotherapeutics, indicating a promising therapeutic index .
In Vivo Studies
Animal model studies are crucial for assessing the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that the compound may reduce tumor size significantly without severe toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate with key analogs based on substituents, synthetic routes, yields, and physicochemical properties:
Structural and Functional Differences
Indole Substituent Position and Functionalization: The target compound features a 3-formyl group on the indol-4-yl moiety, distinguishing it from analogs like ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (indole-2-carbonyl substituent) and 4-(1H-indol-3-yl)butylpiperazines (indol-3-yl linked via butyl chain) .
Synthetic Complexity :
- While iridium-catalyzed amination achieves high yields (e.g., 98% for compound 3l ), the synthesis of indole-containing piperazines (e.g., 4-(1H-indol-3-yl)butylpiperazines) involves multi-step routes with moderate yields (20–52%) . The target compound’s synthesis likely requires similar catalytic or coupling strategies, but specific protocols are undocumented.
Stereochemical and Physicochemical Properties :
- Chiral analogs like compound 3l exhibit high enantiomeric excess (ee = 98%) and specific optical rotations ([α]D²⁸: -97°) , whereas the target compound’s stereochemical profile remains unexplored. The formyl group may increase polarity compared to alkyl or aryl substituents, affecting solubility and bioavailability.
The target compound’s 3-formyl group could modulate interactions with biological targets (e.g., enzymes or receptors) compared to non-functionalized analogs.
Key Research Findings and Gaps
Synthetic Routes :
- Piperazine-carboxylates with indole substituents are typically synthesized via iridium-catalyzed amination or multi-step functionalization of indole precursors . The absence of explicit data for the target compound highlights a need for methodological development.
Structure-Activity Relationships (SAR) :
- Substituent position on the indole ring (e.g., 3-formyl vs. 2-carbonyl) and linker flexibility (e.g., direct attachment vs. butyl chain) critically influence bioactivity and physicochemical behavior .
Analytical Characterization :
- Key techniques include NMR, HRMS, and chiral chromatography (e.g., SFC for ee determination) . The target compound would require similar characterization to confirm structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
